![molecular formula C11H12BF2NO B14473862 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one CAS No. 65731-39-7](/img/structure/B14473862.png)
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one is an organic compound that features a unique combination of functional groups, including a difluoroboranyl group, an amino group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one typically involves the reaction of a suitable precursor with difluoroborane and an amine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to prevent decomposition of the difluoroborane.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroboranyl group can form stable complexes with various biomolecules, influencing their activity and function. The compound may also participate in electron transfer processes, affecting cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(Fluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- 3-{[(Chloroboranyl)methyl]amino}-1-phenylbut-2-en-1-one
- 3-{[(Bromoboranyl)methyl]amino}-1-phenylbut-2-en-1-one
Uniqueness
3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one is unique due to the presence of the difluoroboranyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
65731-39-7 |
|---|---|
Molekularformel |
C11H12BF2NO |
Molekulargewicht |
223.03 g/mol |
IUPAC-Name |
3-(difluoroboranylmethylamino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C11H12BF2NO/c1-9(15-8-12(13)14)7-11(16)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3 |
InChI-Schlüssel |
KEKOVBQVTLPLFS-UHFFFAOYSA-N |
Kanonische SMILES |
B(CNC(=CC(=O)C1=CC=CC=C1)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)
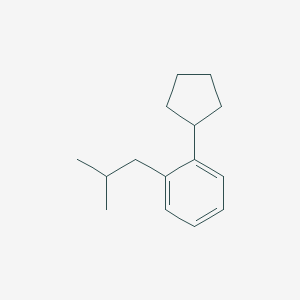
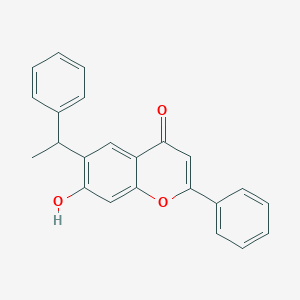
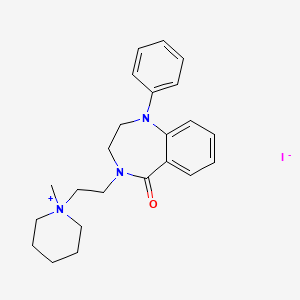
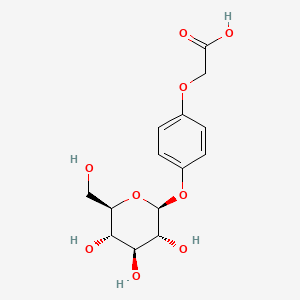
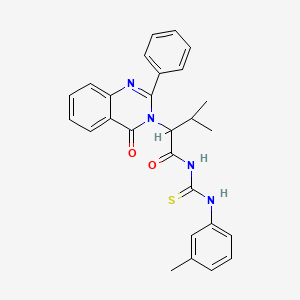
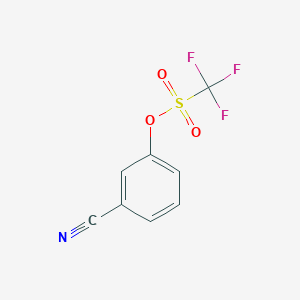
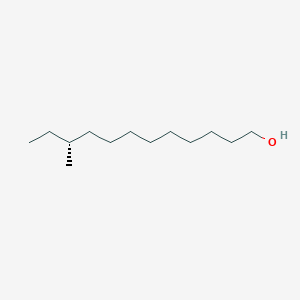
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)



